molecular formula C6H9BrO2 B8185590 trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester

trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8185590
M. Wt: 193.04 g/mol
InChI Key: SAZVRBIIIQJYQT-RFZPGFLSSA-N
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Description

trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester: is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . It is a derivative of cyclopropane, featuring a bromine atom and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester typically involves the bromination of cyclopropanecarboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can participate in hydrolysis and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer. The presence of the ethyl ester group also differentiates it from the methyl ester derivative, potentially affecting its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

ethyl (1S,2R)-2-bromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVRBIIIQJYQT-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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